Diphenyl(2-mercaptoethyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-mercaptoethyl)phosphine is an organophosphorus compound characterized by the presence of both phosphine and thiol functional groups. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(2-mercaptoethyl)phosphine typically involves the reaction of diphenylphosphine with an appropriate thiol precursor under controlled conditions. One common method includes the reaction of diphenylphosphine with 2-chloroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenyl(2-mercaptoethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phosphine oxides.
Substitution: Thioethers, phosphine derivatives.
Scientific Research Applications
Diphenyl(2-mercaptoethyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diphenyl(2-mercaptoethyl)phosphine involves its interaction with molecular targets through its phosphine and thiol groups. The thiol group can form covalent bonds with metal ions, while the phosphine group can coordinate with transition metals. These interactions facilitate various catalytic processes and biochemical reactions.
Comparison with Similar Compounds
Diphenylphosphine: Lacks the thiol group, making it less versatile in certain reactions.
2-Mercaptoethanol: Contains a hydroxyl group instead of a phosphine group, limiting its coordination chemistry applications.
Triphenylphosphine: Contains an additional phenyl group, affecting its steric and electronic properties.
Uniqueness: Diphenyl(2-mercaptoethyl)phosphine is unique due to the presence of both phosphine and thiol groups, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in both organic synthesis and catalysis.
Properties
IUPAC Name |
2-diphenylphosphanylethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUGZSLVKFBGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333324 |
Source
|
Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-79-2 |
Source
|
Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.